zymosterone

Description

Structure

3D Structure

Properties

IUPAC Name |

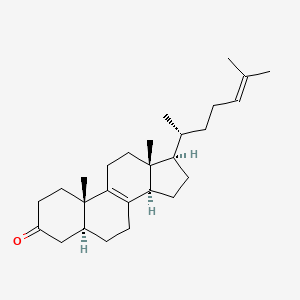

(5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-20,23-24H,6,8-17H2,1-5H3/t19-,20+,23-,24+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNLIRXIJAVBNM-ZSBATXSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344697 |

Source

|

| Record name | 5alpha-Cholesta-8,24-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27192-37-6 |

Source

|

| Record name | 5alpha-Cholesta-8,24-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Zymosterone Biosynthesis & Regulation in Fungal Sterol Pathways: A Technical Guide

Executive Summary

Zymosterone (5

This guide provides a technical deep-dive into the zymosterone node, detailing the enzymatic mechanisms, isolation protocols, and its utility as a biomarker in antifungal drug discovery.

Part 1: Biochemical Mechanism of Zymosterone Biosynthesis

The biosynthesis of zymosterone occurs in the Endoplasmic Reticulum (ER) as part of the conversion of lanosterol to zymosterol.[2][3][4] This process involves the sequential removal of two methyl groups at the C-4 position.[3] The enzyme complex functions in two distinct rounds; zymosterone is the product of the second round of oxidative decarboxylation.

The C-4 Demethylation Complex

The removal of C-4 methyl groups requires three enzymes acting in concert:

-

Erg25 (C-4 Methyl Sterol Oxidase): Catalyzes the oxidation of the C-4 methyl group to a carboxylic acid.

-

Erg26 (C-4 Decarboxylase / 3

-Hydroxysteroid Dehydrogenase): Catalyzes the oxidative decarboxylation, removing the carboxyl group and oxidizing the C-3 hydroxyl to a C-3 ketone.[3] -

Erg27 (3-Ketosteroid Reductase): Reduces the C-3 ketone back to a C-3 hydroxyl (alcohol).

The Two-Step Cycle

The pathway operates as a cycle to remove both methyl groups from 4,4-dimethylzymosterol.

-

Cycle 1 (First Methyl Removal):

-

Cycle 2 (Second Methyl Removal):

-

Substrate: 4

-Methylzymosterol. -

Step A (Oxidation): Erg25 oxidizes the remaining C-4 methyl to a carboxyl group.

-

Step B (Decarboxylation): Erg26 removes the carboxyl group and forms the 3-keto functionality.[3]

-

Result: Zymosterone (5

-cholesta-8,24-dien-3-one).[7][8] -

Step C (Reduction): Erg27 reduces zymosterone to Zymosterol .[9]

-

Key Insight: Zymosterone is the specific substrate for Erg27 in the final step of C-4 demethylation. Inhibition of Erg27 leads to the accumulation of zymosterone and 4-methylzymosterone, which are toxic to the fungal cell due to membrane disruption.

Part 2: Visualization of the Pathway

The following diagram illustrates the sequential enzymatic steps focusing on the C-4 demethylation complex.

Caption: The C-4 demethylation cycle showing Zymosterone as the final 3-keto intermediate before Zymosterol formation.

Part 3: Experimental Protocols

Protocol A: Isolation of Zymosterone from Fungal Cells

Standard saponification (KOH/Ethanol) can degrade labile ketones. For the specific isolation of zymosterone, a modified non-saponifiable lipid extraction is recommended to preserve the 3-keto structure.

Reagents:

-

Lysis Buffer: 10% KOH in Methanol (w/v).

-

Extraction Solvent: n-Heptane or Petroleum Ether.

-

Neutralization: 1M HCl.

Step-by-Step Workflow:

-

Cell Lysis: Harvest 50 OD

units of yeast cells (S. cerevisiae or C. albicans). Wash twice with sterile water. Resuspend pellets in 2 mL of 10% KOH/MeOH . -

Mild Saponification: Incubate at 60°C for 60 minutes (reduced temp/time compared to standard 80°C/2hr protocols to minimize ketone degradation).

-

Extraction: Add 1 mL n-Heptane and vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes.

-

Phase Separation: Transfer the upper organic layer (heptane) to a fresh glass vial.

-

Drying: Evaporate the solvent under a stream of nitrogen gas at 30°C.

-

Reconstitution: Resuspend the lipid film in 50

L of Dodecane or Hexane for GC-MS analysis.

Protocol B: GC-MS Identification

Zymosterone is distinct from zymosterol due to the ketone group.

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25

m film). -

Carrier Gas: Helium at 1 mL/min.

-

Temperature Program: 150°C (1 min)

20°C/min -

Derivatization (Optional but Recommended):

-

Standard TMS: Reacts with -OH (Zymosterol) but not -C=O (Zymosterone).[1][8][9][10][11] Zymosterone will appear underivatized.

-

MOX-TMS: To confirm the ketone, treat with Methoxyamine HCl (MOX) first to form methoxime derivatives of the ketone, followed by MSTFA for hydroxyls. This shifts the Zymosterone peak and confirms the presence of the carbonyl group.

-

Data Interpretation Table:

| Compound | Characteristic Ions (m/z) | Retention Time (Relative) |

| Zymosterol (TMS) | 456 (M+), 441, 366, 351 | 1.00 (Reference) |

| Zymosterone (Underivatized) | 382 (M+), 367, 297, 271 | ~1.05 (Slightly later than Zymosterol TMS) |

| 4-Methylzymosterone | 396 (M+), 381, 285 | ~1.10 |

Part 4: Drug Development Implications[16]

Erg27 as a Therapeutic Target

Inhibitors of Erg27 (3-ketosteroid reductase) are potent antifungals because they cause the accumulation of zymosterone. Unlike ergosterol depletion alone, the accumulation of 3-ketosteroids disrupts membrane packing and integrity.

-

Mechanism: Zymosterone lacks the planar 3

-hydroxyl group required for interaction with phospholipids. Its accumulation induces membrane stress and cell cycle arrest.

Genetic Validation

-

Genotype: erg27

(Deletion). -

Phenotype: Auxotrophy for ergosterol (cannot grow without supplementation).[12]

-

Biomarker: High levels of zymosterone and 4-methylzymosterone in lipid extracts.

Screening Assay

To screen for Erg27 inhibitors:

-

Culture C. albicans in the presence of the test compound.

-

Perform lipid extraction (Protocol A).

-

Quantify the Zymosterone : Zymosterol ratio via GC-MS.

-

Hit Criteria: A significant increase in the ratio indicates blockage of the reduction step.

References

-

Gachotte, D. et al. (1998). "Characterization of the Saccharomyces cerevisiae ERG27 gene encoding the 3-keto reductase involved in C-4 sterol demethylation." Proceedings of the National Academy of Sciences. Link

-

Bard, M. et al. (1996). "Sterol structures and reactions involved in removal of the C-4-methyl group by the ERG25, ERG26, and ERG27 enzymes." National Institutes of Health / PMC. Link

-

Vachon, C. et al. (2016). "4-Methylzymosterone and Other Intermediates of Sterol Biosynthesis from Yeast Mutants Engineered in the ERG27 Gene." Lipids.[9] Link

-

Avanti Polar Lipids. (2024). "Zymosterone Product Standards and Properties." Sigma-Aldrich.[9] Link

-

Saccharomyces Genome Database. (2024). "ERG27 - 3-keto sterol reductase."[6][9] YeastGenome.org. Link

Sources

- 1. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ERG27 Regulation | SGD [yeastgenome.org]

- 3. ERG26 | SGD [yeastgenome.org]

- 4. ERG25-ERG26-ERG27 ergosterol biosynthesis complex | SGD [yeastgenome.org]

- 5. researchgate.net [researchgate.net]

- 6. Protein–protein interactions among C-4 demethylation enzymes involved in yeast sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sterol synthesis: a simple method for the isolation of zymosterol (5 alpha-cholesta-8, 24-dien-3 beta-ol) from yeast and spectral properties of zymosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple method for the isolation of zymosterol from a sterol mutant of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zymosterone Powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.cn]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

role of zymosterone in ergosterol synthesis

Topic: The Role of Zymosterone in Ergosterol Synthesis: A Critical Metabolic Node Content Type: Technical Whitepaper / Experimental Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Executive Summary

In the biosynthesis of ergosterol—the fungal equivalent of cholesterol—the transition from 4,4-dimethylzymosterol to zymosterol represents a complex, multi-enzyme decarboxylation and reduction sequence. Zymosterone (5

While often overshadowed by the final product, zymosterone is the specific substrate for the enzyme Erg27 (3-ketosteroid reductase) .[3] Its reduction to zymosterol restores the 3

Mechanistic Role: The C-4 Demethylation Complex[1][2][4][5]

The removal of the two methyl groups at C-4 is catalyzed by a membrane-bound complex consisting of Erg25 (sterol C-4 methyloxidase), Erg26 (sterol C-4 decarboxylase/dehydrogenase), and Erg27 (3-ketosteroid reductase), tethered by the scaffold protein Erg28 .[1][2]

The Zymosterone Node

The transformation occurs in three distinct phases. Zymosterone appears in the final phase:

-

Oxidation (Erg25): The C-4 methyl groups of 4,4-dimethylzymosterol are oxidized to carboxylates.[1][2]

-

Decarboxylation (Erg26): The oxidized groups are removed as CO

, coupled with the oxidation of the C-3 hydroxyl group to a ketone.[2][4] This generates the transient 3-ketosteroid intermediates (e.g., 4-methylzymosterone, then zymosterone ).[1][2] -

Reduction (Erg27): Zymosterone is the substrate for Erg27.[1][2][3] This enzyme utilizes NADPH to stereoselectively reduce the C-3 ketone back to a 3

-hydroxyl group, yielding zymosterol .[1][2]

Critical Insight: If Erg27 is inhibited, the pathway arrests at zymosterone. Unlike zymosterol, zymosterone lacks the polar head group required for proper orientation in the lipid bilayer, leading to membrane destabilization and fungal stasis.

Visualization: The C-4 Demethylation Pathway[1][2][5]

The following diagram illustrates the flow from Lanosterol to Zymosterol, highlighting the specific node where Zymosterone is processed.

Caption: The C-4 demethylation module. Zymosterone (red) accumulates if Erg27 is inhibited, preventing Zymosterol formation.[1][2]

Experimental Protocol: Isolation and Quantification

To study zymosterone, one must distinguish it from zymosterol.[1][2] The ketone group in zymosterone exhibits distinct chromatographic behavior compared to the hydroxyl group in zymosterol.

Protocol: Non-Saponifiable Lipid Extraction & GC-MS Analysis

Principle: Sterols are extracted from the cell matrix.[2] Because zymosterone is a ketone, it is stable under mild alkaline saponification but can be degraded by harsh conditions.[2] Silylation (TMS) derivatizes the hydroxyl of zymosterol but leaves the ketone of zymosterone underivatized (or requires methoximation), altering mass shifts.

Reagents:

-

Lysis Buffer: 10% KOH in methanol (w/v).

-

Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][2]

-

Internal Standard: 5

-Cholestane (10 µg/mL).[1][2]

Step-by-Step Workflow:

-

Cell Lysis & Saponification:

-

Extraction:

-

Cool to room temperature.[1][2] Add 1 mL n-Heptane and 0.5 mL water.

-

Vortex vigorously for 3 minutes. Centrifuge at 3,000 x g for 5 minutes.

-

Transfer the upper heptane layer (containing non-saponifiable lipids) to a fresh glass vial.[2]

-

Evaporation: Dry the heptane fraction under a stream of nitrogen gas at 40°C.

-

-

Derivatization (Critical Step):

-

Resuspend the dried residue in 50 µL BSTFA + 1% TMCS and 50 µL Pyridine.

-

Incubate at 60°C for 45 minutes .

-

Mechanism:[3][4][5] Zymosterol (alcohol) will form a TMS-ether (Mass shift +72 Da).[1][2] Zymosterone (ketone) generally remains underivatized in this specific protocol or forms an enol-TMS ether depending on conditions; however, under standard conditions, the ketone remains distinct.[1][2]

-

-

GC-MS Analysis:

Data Interpretation:

| Analyte | Retention Time (Relative) | Key EI-MS Fragments (m/z) | Diagnostic Feature |

| Zymosterol-TMS | 1.00 (Reference) | 456 (M+), 366 (M-90), 329 | Strong M-90 (loss of TMS-OH) |

| Zymosterone | ~1.02 - 1.05 | 382 (M+), 297, 279 | No M-90 peak ; Molecular ion 382 (C27H42O) |

| Ergosterol-TMS | ~1.08 | 468 (M+), 378, 363 | Characteristic M-90 |

Drug Development Relevance

Targeting the zymosterone-to-zymosterol transition offers a "late-stage" inhibition strategy distinct from azoles (which target Erg11).[1][2]

-

Erg27 Inhibitors: Compounds that mimic the transition state of zymosterone can act as competitive inhibitors of Erg27.

-

Toxic Accumulation: Unlike early pathway blocks (e.g., squalene), zymosterone accumulation is lipotoxic.[1][2] It integrates into the membrane but induces packing defects due to the planarity of the ketone group versus the hydrogen-bonding capability of the hydroxyl group.

-

Resistance Profiling: Strains resistant to polyenes (Amphotericin B)[1][2][6] often remodel their membrane sterol profile.[1][2] A shift towards zymosterone/zymosterol indicates mutations in downstream enzymes (Erg6, Erg2, Erg3), effectively "hiding" the ergosterol target.[2]

References

-

Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae. Source: MDPI (Microorganisms) URL:[2][Link][2]

-

Sterol 24-C-methyltransferase ERG6 (UniProt). Source: UniProtKB URL:[2][Link]

-

Genetic analyses involving interactions between the ergosterol biosynthetic enzymes... Erg7p and Erg27p. Source: NIH / PubMed Central URL:[7][Link]

-

Zymosterone Structure and Enzymatic Conversion. Source: Wikipedia / YeastGenome URL:[2][Link][1][2]

-

Simplified LC-MS Method for Analysis of Sterols. Source: NIH / PubMed Central URL:[2][Link]

Sources

- 1. Zymosterol - Wikipedia [en.wikipedia.org]

- 2. Zymosterone - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. uniprot.org [uniprot.org]

- 5. uniprot.org [uniprot.org]

- 6. mdpi.com [mdpi.com]

- 7. Genetic analyses involving interactions between the ergosterol biosynthetic enzymes, lanosterol synthase (Erg7p) and 3-ketoreductase (Erg27p), in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Profiling of Zymosterone: Mechanistic Roles and Analytical Strategies in Distal Cholesterol Biosynthesis

Executive Summary

Zymosterone (5α-cholesta-8,24-dien-3-one) is a critical, transient 3-ketosteroid intermediate in the post-squalene cholesterol biosynthesis pathway.[1][2] Unlike the stable 3β-hydroxyl sterols (e.g., lanosterol, zymosterol, cholesterol) that dominate the pathway, zymosterone represents a requisite oxidative state that facilitates the removal of the C4-methyl/carboxyl group.

For drug development professionals and metabolic researchers, zymosterone is more than a pathway step; it is a high-value biomarker for the activity of the C4-demethylation complex (specifically NSDHL and HSD17B7). Accumulation of zymosterone or its structural analogs is pathognomonic for specific genetic disorders (e.g., CHILD syndrome) and serves as a precise readout for off-target effects of distal cholesterol synthesis inhibitors.

This guide details the biochemical causality of zymosterone formation, its pharmacological relevance, and validated protocols for its isolation and quantification using GC-MS.

Biochemical Context: The C4-Demethylation Complex

The conversion of lanosterol to cholesterol involves the removal of three methyl groups. While the C14-demethylation is well-characterized (CYP51A1), the removal of the two C4-methyl groups is a multi-enzyme coordination occurring at the endoplasmic reticulum (ER) membrane.[1]

Zymosterone appears in the final phase of this sequence.[3] The pathway logic dictates that a 3-ketone functionality is thermodynamically required to facilitate the decarboxylation of the C4-carboxylate.

The Pathway Flux

-

Substrate: 4α-carboxy-5α-cholesta-8,24-dien-3β-ol (Generated by the sterol C4-methyl oxidase, MSMO1/SC4MOL).[1]

-

Decarboxylation (Formation): The enzyme NSDHL (NAD(P)H steroid dehydrogenase-like protein) catalyzes the oxidative decarboxylation. It oxidizes the 3β-hydroxyl to a 3-ketone, destabilizing the C4-carboxyl group, which is released as CO₂.[1][2]

-

Reduction (Consumption): The enzyme HSD17B7 (Hydroxysteroid 17-beta Dehydrogenase 7; also known as 3-keto-steroid reductase) stereospecifically reduces the 3-ketone back to a 3β-hydroxyl group.[1]

Pathway Visualization

The following diagram illustrates the critical "Ketone Shunt" required for decarboxylation.

Caption: The obligatory 3-keto intermediate role of Zymosterone in the C4-demethylation sequence mediated by NSDHL and HSD17B7.

Enzymology and Pharmacological Relevance[8][9][10][11]

Enzyme Kinetics & Mechanism

| Enzyme | Role | Mechanism | Cofactor | Disease/Inhibition Link |

| NSDHL | Producer | Oxidizes C3-OH to C3-ketone; facilitates loss of C4-COO⁻ as CO₂.[1][2] | NAD⁺/NADP⁺ | CHILD Syndrome , CK Syndrome .[2] Mutations lead to accumulation of 4-carboxy/methyl intermediates.[1][2][8] |

| HSD17B7 | Consumer | Reduces C3-ketone to C3β-OH.[1][2] Essential for restoring the sterol hydroxyl required for membrane insertion. | NADPH | Congenital Deafness .[1][2] Essential for hair cell maintenance.[9] Accumulation of zymosterone implies HSD17B7 blockade. |

Drug Development Implications[1][10][14]

-

Distal Pathway Inhibition: Unlike statins (HMG-CoA reductase inhibitors), drugs targeting distal enzymes (e.g., antifungal azoles which can cross-react) often lead to the accumulation of toxic methyl-sterols or ketones.[1] Zymosterone accumulation indicates a specific blockade at the reductive step (HSD17B7).

-

Toxicity Markers: 3-ketosteroids like zymosterone are more reactive than their hydroxyl counterparts.[1] Their accumulation can disrupt membrane packing and signaling domains (lipid rafts), serving as a marker for lipotoxicity in preclinical toxicology screens.

Analytical Profiling: Detection and Quantification[1]

Standard sterol analysis often overlooks zymosterone because it lacks the 3β-hydroxyl group targeted by standard silylation reagents (e.g., MSTFA, BSTFA) used in GC-MS.[1] To detect zymosterone, you must use a protocol that accounts for the ketone functionality .

Protocol: Differential Derivatization for GC-MS

Objective: Simultaneously quantify zymosterone (ketone) and zymosterol (alcohol) in biological samples.[1]

Reagents

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v).[1]

-

Internal Standard: 5α-cholestane (non-reactive) or Epicoprostanol.[1][2]

-

Derivatization Reagent A: Methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL).[1]

-

Derivatization Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2]

Step-by-Step Methodology

-

Lipid Extraction:

-

Homogenize tissue/cells in Chloroform:Methanol (2:1).

-

Add saline to induce phase separation. Collect the lower organic phase.

-

Evaporate to dryness under nitrogen stream.

-

Critical: Do not perform alkaline saponification (KOH/EtOH) if you wish to preserve labile ketone intermediates or if you suspect esterified forms. However, for total sterol profiling, mild saponification is standard, but zymosterone is non-esterified (no OH). Saponification is safe for zymosterone but essential to release zymosterol from esters.

-

-

Two-Step Derivatization (The "MOX-TMS" Method):

-

Rationale: Silylation alone will derivatize zymosterol (OH -> O-TMS) but leave zymosterone (C=O) largely underivatized or unstable.[1][2] Oximation stabilizes the ketone.

-

Step 1 (Oximation): Add 50 µL MOX/Pyridine to the dried residue. Incubate at 60°C for 60 minutes. This converts the zymosterone ketone into a methoxime (MOX) derivative (syn/anti isomers).

-

Step 2 (Silylation): Add 50 µL MSTFA directly to the reaction mix. Incubate at 60°C for 30 minutes. This converts zymosterol to its TMS ether.

-

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]

-

Carrier: Helium at 1 mL/min.

-

Temp Program: 100°C (1 min) -> 20°C/min to 280°C -> Hold 15 min.

-

Data Interpretation

| Analyte | Derivative | Key MS Fragments (m/z) | Retention Time Note |

| Zymosterol | TMS Ether | 456 (M⁺), 441 (M-15), 366 (M-90), 329 | Elutes after cholesterol in many phases.[1][2] |

| Zymosterone | MOX Derivative | 411 (M⁺), 380 (M-31, loss of OMe), 125 | Elutes as two peaks (syn/anti isomers) if resolution is high; often distinct from zymosterol.[1][2] |

| Zymosterone | Underivatized | 382 (M⁺), 269, 125 | Only if MOX step is skipped.[1][2] Peak tailing may occur. |

References

-

NSDHL and Cholesterol Synthesis: Caldas, H. & Herman, G. E. (2003). NSDHL, an enzyme involved in cholesterol biosynthesis, traffics through the Golgi and accumulates on ER membranes and on the surface of lipid droplets. Human Molecular Genetics. Link

-

HSD17B7 Function: Marijanovic, Z., et al. (2003). Closing the Gap: Identification of Human 3-Ketosteroid Reductase, the Last Unknown Enzyme of Mammalian Cholesterol Biosynthesis. Molecular Endocrinology. Link

-

Pathway Flux Analysis: Mitsche, M. A., et al. (2015). Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways. eLife.[10] Link

-

Lipid Maps Structure Database: Lipid Maps. Zymosterone (ID: LMST01010168).[1]Link[1]

-

Analytical Protocols: McDonald, J. G., et al. (2012). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Methods in Enzymology. Link

Sources

- 1. MetaNetX: MNXM97119 - zymosterone [metanetx.org]

- 2. LIPID MAPS [lipidmaps.org]

- 3. zymosterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. genome.ucsc.edu [genome.ucsc.edu]

- 5. The potential role and mechanism of circRNA/miRNA axis in cholesterol synthesis [ijbs.com]

- 6. SID 405226327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Zymosterol is located in the plasma membrane of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and Biological Activities of 4-Methyl-Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elifesciences.org [elifesciences.org]

- 10. elifesciences.org [elifesciences.org]

Optimizing the Bloch Pathway: A Technical Guide to the Enzymatic Conversion of Lanosterol to Zymosterone

Executive Summary: The Critical Intermediate

The enzymatic conversion of Lanosterol (

While Zymosterol (the 3

This guide provides a rigorous mechanistic breakdown and a self-validating experimental protocol for isolating and analyzing this specific metabolic segment.

Mechanistic Enzymology: The Lanosterol-to-Zymosterone Cascade

The conversion involves three distinct enzymatic modules localized to the Endoplasmic Reticulum (ER).

Module A: The Gatekeeper (C14-Demethylation)

Enzyme: CYP51A1 (Lanosterol 14

CYP51A1 catalyzes the three-step oxidative removal of the 14

-

Hydroxylation: The C14-methyl is hydroxylated to an alcohol.

-

Oxidation: Conversion to an aldehyde.

-

Elimination: Oxidative deformylation releases formic acid and introduces a

double bond, yielding FF-MAS (4,4-dimethyl-5

Technical Insight: CYP51A1 is highly susceptible to substrate inhibition and requires specific phospholipid environments (PC/PS ratios) for optimal activity in reconstituted systems.

Module B: Stabilization ( -Reduction)

Enzyme: TM7SF2 (Delta-14-sterol reductase) or LBR (Lamin B Receptor) Cofactor: NADPH

The unstable

Module C: The C4-Demethylation Complex (Formation of Zymosterone)

This complex removes the two methyl groups at C4. To reach Zymosterone , the pathway must cycle twice.

-

Oxidation (MSMO1/SC4MOL): The sterol C4-methyl oxidase converts the

-methyl to a carboxylate.[2] -

Decarboxylation (NSDHL): The Sterol-4

-carboxylate 3-dehydrogenase decarboxylates the intermediate (releasing

Crucial Distinction:

-

Cycle 1 Product: 4

-methyl-zymosterone (intermediate ketone). -

Cycle 2 Product: Zymosterone (5

-cholesta-8,24-dien-3-one).

Target Endpoint: This guide focuses on isolating the flux up to Zymosterone . In a native cell, HSD17B7 (3-keto-reductase) immediately reduces Zymosterone to Zymosterol. To isolate Zymosterone, one must either inhibit HSD17B7 or capture the transient ketone species.

Visualization: Pathway & Workflow

Figure 1: The Enzymatic Cascade (Lanosterol Zymosterone)

Caption: The conversion of Lanosterol to Zymosterone requires three oxidative demethylations. Zymosterone is the final ketone product of NSDHL.

Experimental Protocol: Isolation & Analysis

To accurately measure the conversion, we utilize a Microsomal Incubation Assay coupled with GC-MS (Gas Chromatography-Mass Spectrometry). GC-MS is superior to LC-MS for this application due to the high structural similarity of sterol isomers (e.g., Zymosterol vs. Zymostenol).

Phase 1: Microsome Preparation (The Bioreactor)

Objective: Isolate ER membrane fractions containing CYP51, MSMO1, and NSDHL.

-

Homogenization: Homogenize liver tissue (rat/mouse) or HepG2 cells in ice-cold Buffer A (0.1 M Potassium Phosphate, pH 7.4, 0.25 M Sucrose, 1 mM EDTA, 1 mM DTT).

-

Differential Centrifugation:

-

Spin 1: 10,000

g for 20 min at 4°C (Discard pellet/mitochondria). -

Spin 2: 105,000

g for 60 min at 4°C (Save pellet).

-

-

Resuspension: Resuspend the microsomal pellet in Buffer B (0.1 M Potassium Phosphate, pH 7.4, 20% Glycerol).

-

Validation: Quantify protein using BCA assay. Target concentration: 10–20 mg/mL.

Phase 2: Enzymatic Assay

Objective: Reconstitute the pathway in vitro.

| Component | Concentration | Function |

| Microsomal Protein | 1.0 mg/mL | Enzyme Source |

| Lanosterol Substrate | 50 | Precursor (dissolved in 45% |

| NADPH | 1.0 mM | Electron Donor (Obligate for CYP51 & MSMO1) |

| 1.0 mM | Cofactor for NSDHL | |

| Buffer | 100 mM KPi (pH 7.4) | Reaction Medium |

| Inhibitor (Optional) | HSD17B7-IN-1 | Critical: Add to accumulate Zymosterone by blocking reduction to Zymosterol. |

Protocol:

-

Pre-incubation: Mix protein, buffer, and Lanosterol. Incubate at 37°C for 5 min.

-

Initiation: Add NADPH/

regenerating system (Glucose-6-phosphate + G6PDH). -

Reaction: Incubate at 37°C with shaking (400 rpm) for 15–30 minutes.

-

Termination: Stop reaction by adding 2 mL of 15% KOH in 90% Ethanol (Saponification/Lysis).

Phase 3: Extraction & Derivatization

Objective: Isolate sterols and render them volatile for GC.

-

Saponification: Heat the terminated reaction at 80°C for 60 min. (Essential to break ester bonds and free sterols).

-

Extraction: Add 2 mL n-Hexane. Vortex vigorously (1 min). Centrifuge (2000

g, 5 min). Collect upper organic phase. Repeat twice. -

Drying: Evaporate hexane under a stream of Nitrogen (

). -

Derivatization:

-

Add 50

L BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). -

Add 50

L Pyridine. -

Incubate at 60°C for 60 min.

-

Result: Hydroxyl groups are converted to TMS-ethers. Note: Zymosterone (a ketone) will not form a TMS ether at the C3 position, making it distinct from Zymosterol (TMS-ether) in retention time.

-

Phase 4: GC-MS Analysis

Objective: Separation and Identification.

-

Instrument: Agilent 7890/5977 (or equivalent).

-

Column: HP-5MS UI (30 m

0.25 mm, 0.25 -

Carrier Gas: Helium (1.0 mL/min constant flow).[3]

-

Temp Program:

-

Start: 150°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Hold: 280°C for 15 min.

-

-

Detection: SIM Mode (Selected Ion Monitoring).

Target Ions (m/z):

| Analyte | Derivative | Quant Ion (m/z) | Ref Ion (m/z) |

| Lanosterol | TMS-ether | 393 | 498 ( |

| FF-MAS | TMS-ether | 379 | 482 |

| T-MAS | TMS-ether | 381 | 484 |

| Zymosterone | Underivatized (Ketone) | 382 | 271, 367 |

| Zymosterol | TMS-ether | 456 ( | 366, 329 |

Troubleshooting & Optimization

Solubility Issues

Lanosterol is highly lipophilic (

-

Problem: Substrate precipitation leads to erratic kinetics.

-

Solution: Use Methyl-

-cyclodextrin (M

Signal Overlap

Zymosterone and Zymosterol elute closely.

-

Optimization: If peaks overlap, reduce the GC ramp rate to 5°C/min between 260°C and 280°C. The TMS-derivatization of Zymosterol shifts its mass significantly (MW 384

456), whereas Zymosterone (MW 382) remains underivatized, aiding mass spectral deconvolution.

Figure 2: Analytical Workflow

Caption: Standardized workflow for sterol isolation. Saponification is mandatory to release esterified intermediates.

References

-

Luu, W., et al. (2016). "The role of the mevalonate pathway in cholesterol homeostasis." Journal of Lipid Research, 57(12), 2095-2108. Link

-

Rozman, D., & Monostory, K. (2010). "Perspectives of the non-statin hypolipidemic agents." Pharmacology & Therapeutics, 127(1), 19-40. Link

-

He, M., et al. (2014). "Mutations in the NSDHL gene cause CHILD syndrome."[4][5] American Journal of Medical Genetics, 164A(2), 327-333. Link

-

Acimovic, J., et al. (2020). "Simplified LC-MS Method for Analysis of Sterols in Biological Samples." Metabolites, 10(9), 366. Link

-

Gachotte, D., et al. (2001). "Characterization of the Saccharomyces cerevisiae ERG26 gene encoding the C-3 sterol dehydrogenase (C-4 decarboxylase)." Proceedings of the National Academy of Sciences, 98(15), 8328-8333. Link

-

Caldas, H., & Herman, G. E. (2003). "NSDHL, an enzyme involved in cholesterol biosynthesis, traffics through the Golgi and accumulates on lipid droplets." Human Molecular Genetics, 12(22), 2981-2991. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Cholesterol synthesis enzyme SC4MOL is fine-tuned by sterols and targeted for degradation by the E3 ligase MARCHF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]

- 4. medlineplus.gov [medlineplus.gov]

- 5. Developmental Expression Pattern of the Cholesterogenic Enzyme NSDHL and Negative Selection of NSDHL-deficient Cells in the Heterozygous Bpa1H/+ Mouse - PMC [pmc.ncbi.nlm.nih.gov]

Zymosterone: Structural Architecture and Chemical Properties

This guide provides an in-depth technical analysis of Zymosterone , a critical intermediate in the Bloch pathway of cholesterol and ergosterol biosynthesis. It is designed for researchers in steroid biochemistry, drug discovery, and metabolic engineering.

Technical Guide & Whitepaper

Executive Summary

Zymosterone (5

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

Zymosterone is a tetracyclic triterpenoid characterized by a 3-ketone functionality and unsaturation at the

Table 1: Chemical Identity Matrix

| Property | Specification |

| Common Name | Zymosterone |

| IUPAC Name | 5 |

| CAS Registry Number | 27192-37-6 |

| Molecular Formula | C |

| Molecular Weight | 382.63 g/mol |

| Exact Mass | 382.3236 g/mol |

| SMILES | CC(C)=CCC[C@H]1CC[C@@]2(C)C3=C(CC[C@]12C)[C@H]4CCC[C@@H]4CC3 |

| Key Functional Groups | C-3 Ketone, |

Stereochemical Configuration

The molecule possesses a 5

Biosynthetic Context & Enzymology

Zymosterone is exclusive to the Bloch Pathway (predominant in testes/fungi) and is formed following the oxidative decarboxylation of C-4 methyl groups.

The Enzymatic Cascade

-

Formation: The precursor, 4

-carboxy-5 -

Consumption: Zymosterone is stereoselectively reduced at the C-3 position by HSD17B7 (mammals) or Erg27p (yeast) using NADPH as a cofactor to produce zymosterol .

Pathway Diagram (Graphviz)

[2]

Analytical Characterization (NMR & MS)

Identification of zymosterone relies on distinguishing the 3-ketone signal from the 3-hydroxyl signal of zymosterol.[1]

Mass Spectrometry (GC-MS/LC-MS)[1][2]

-

Molecular Ion (

): m/z 382.3 -

Fragmentation Pattern (EI-MS):

Nuclear Magnetic Resonance ( H NMR)

-

Solvent: CDCl

[2] -

Key Signals:

-

C-18 Methyl: Singlet

ppm.[1][2] -

C-19 Methyl: Singlet

ppm (Deshielded relative to zymosterol due to C-3 ketone).[1][2] -

C-24 Olefinic Proton: Triplet

ppm.[1][2] -

C-2 Methylene: Multiplet

ppm ( -

Absence: No signal at

ppm (which would correspond to the H-3 carbinol proton in zymosterol).[1]

-

Isolation & Synthesis Methodologies

Method A: Biological Isolation from Yeast Mutants

Wild-type Saccharomyces cerevisiae does not accumulate zymosterone.[1][2] Isolation requires an erg27 mutant strain (defective in 3-ketosteroid reductase).[1]

Protocol:

-

Culture: Grow erg27 mutant yeast in YPD medium supplemented with ergosterol (to support growth) for 48 hours.

-

Harvest: Centrifuge cells (3000 x g, 5 min) and wash with distilled water.

-

Lysis: Resuspend pellet in 10% KOH in methanol (saponification). Note: Zymosterone is a ketone and susceptible to aldol condensation under harsh base; use mild saponification (30 min, 60°C) or direct solvent extraction without saponification if lipids are low.

-

Extraction: Extract the non-saponifiable lipid fraction with

-heptane (3 x vol). -

Purification: Evaporate heptane under N

. Purify via Silica Gel Column Chromatography using Hexane:Ethyl Acetate (90:10 v/v). Zymosterone elutes before zymosterol due to lower polarity (ketone vs. alcohol).

Method B: Chemical Synthesis (Strategic Summary)

Total synthesis is rarely performed due to complexity. A semi-synthetic route involves the Jones Oxidation of zymosterol.

-

Starting Material: Pure Zymosterol (commercial or isolated).

-

Reaction: Dissolve zymosterol in acetone. Add Jones Reagent (CrO

/H -

Quench: Add isopropanol to quench excess oxidant.

-

Workup: Extract with diethyl ether, wash with NaHCO

, dry over MgSO -

Validation: Confirm conversion of C-3 OH to C=O by IR (appearance of carbonyl stretch at ~1715 cm

).

Stability & Handling

-

Oxidation Sensitivity: The

and -

Solubility: Highly soluble in chloroform, dichloromethane, and ethyl acetate. Insoluble in water.

-

Reactivity: The C-3 ketone is reactive toward nucleophiles (e.g., NaBH

reduction restores zymosterol).[2]

References

-

Dolle, R. E., et al. (1989). "Synthesis of zymosterol, fecosterol, and related biosynthetic intermediates." Journal of the Chemical Society, Chemical Communications.[5]

-

Gachotte, D., et al. (1999). "Characterization of the Saccharomyces cerevisiae ERG27 gene encoding the 3-keto sterol reductase." Proceedings of the National Academy of Sciences.

-

Human Metabolome Database (HMDB). "Metabocard for Zymosterone (HMDB0002394)."

- Gaylor, J. L. (2002). "Membrane-bound enzymes of cholesterol biosynthesis from lanosterol." Biochemistry of Lipids, Lipoproteins and Membranes. Elsevier.

Sources

- 1. molbase.com [molbase.com]

- 2. Zymostenol,Zymostenol-[d7] Suppliers & Manufacturers [chemicalregister.com]

- 3. Zymosterone - Wikipedia [en.wikipedia.org]

- 4. zymosterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of zymosterol: salient intermediate of fungal and mammalian sterol biosynthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Zymosterone: The 3-Keto Intermediate and Membrane Destabilization Dynamics

This guide explores the biophysical and biochemical implications of zymosterone (5

Technical Whitepaper | Fungal Membrane Biophysics & Ergosterol Biosynthesis

Executive Summary: The Structural Pivot Point

In the architecture of fungal cell membranes, the sterol profile serves as the primary regulator of fluidity, thickness, and domain formation (lipid rafts). While ergosterol is the functional end-product, its biosynthetic precursors—specifically the 3-ketosteroids like zymosterone —possess radically different biophysical properties.

Zymosterone is the substrate for the enzyme Erg27p (3-ketosteroid reductase) .[1][2] Under normal physiological conditions, it exists only transiently. However, under pharmacological pressure (e.g., morpholine antifungals or specific reductase inhibitors) or in erg27 mutants, zymosterone accumulates. This accumulation is cytotoxic because zymosterone lacks the C-3 hydroxyl group required to align with phospholipid headgroups, leading to membrane disorder, increased permeability, and the collapse of liquid-ordered (

Biosynthetic Context: The C-4 Demethylation Complex

Zymosterone is generated during the complex removal of the C-4 methyl groups from lanosterol precursors. This process occurs in the Endoplasmic Reticulum (ER) and involves a multi-enzyme complex.

The Pathway to Zymosterone

The conversion of 4,4-dimethylzymosterol to zymosterol involves sequential oxidations and decarboxylations. The critical steps generating zymosterone are:

-

Decarboxylation: The enzyme Erg26p (C-4 decarboxylase) removes the C-4 methyl group, generating a 3-ketosteroid intermediate (often 4

-methylzymosterone initially, then zymosterone after the second demethylation). -

Reduction (The Critical Step): Erg27p (3-ketosteroid reductase) reduces the C-3 ketone of zymosterone to the C-3 hydroxyl of zymosterol .

If Erg27p is inhibited, the pathway arrests at the ketone stage, leading to the accumulation of zymosterone and 4-methylzymosterone.

Visualization: The Erg27 Checkpoint

The following diagram illustrates the specific metabolic bottleneck where zymosterone is processed.

Caption: The critical role of Erg27 in restoring the C-3 hydroxyl group. Inhibition leads to toxic zymosterone accumulation.

Biophysical Mechanics: Why Zymosterone Fails

The transition from zymosterone (ketone) to zymosterol (alcohol) is not merely chemical; it is a conformational switch that dictates membrane integrity.

The "Condensing Effect" and the C-3 Hydroxyl

The primary function of sterols in fungal membranes is to order the acyl chains of phospholipids (the "condensing effect"), creating a semi-permeable barrier that is fluid yet tight.

-

Ergosterol/Zymosterol: The C-3 hydroxyl group (

) acts as a polar anchor. It hydrogen bonds with the carbonyl oxygens or phosphate groups of phospholipids. This pins the sterol at the water-lipid interface, forcing the rigid steroid ring to align parallel to the phospholipid acyl chains. -

Zymosterone: Lacks the C-3 hydroxyl; it has a C-3 ketone (

) instead.-

Loss of Anchor: The ketone is less polar and cannot donate hydrogen bonds.

-

Tumbling: Without the anchor, zymosterone can "tumble" or flip-flop within the bilayer hydrophobic core rather than standing upright.

-

Result: It acts as a spacer/impurity rather than a strengthener, increasing membrane volume but decreasing order.

-

Comparative Membrane Metrics

The following table summarizes the biophysical impact of replacing ergosterol with zymosterone in a phospholipid bilayer (e.g., POPC).

| Feature | Ergosterol (Wild Type) | Zymosterone (Accumulated) | Biophysical Consequence |

| C-3 Functional Group | Ketone ( | Loss of H-bond anchor to lipid headgroups. | |

| Membrane Orientation | Perpendicular (Upright) | Tilted / Disordered | Inability to pack effectively with acyl chains. |

| Phase Behavior | Promotes Liquid-Ordered ( | Promotes Liquid-Disordered ( | Disruption of lipid rafts; failure of signal transduction. |

| Bilayer Thickness | Increased (Thickening) | Decreased (Thinning) | Increased permeability to protons/ions. |

| Lateral Diffusion | Restricted (Ordered) | Rapid (Disordered) | Loss of membrane structural integrity. |

Experimental Protocols: Detection and Characterization

To study zymosterone's role or accumulation, researchers must isolate the non-saponifiable lipid fraction and analyze it via GC-MS. Standard UV-Vis spectrophotometry is insufficient due to overlapping absorption spectra.

Protocol: Sterol Extraction and GC-MS Analysis

Objective: Quantify zymosterone accumulation relative to zymosterol and ergosterol.

Reagents:

-

Saponification reagent: 10% KOH in 90% Ethanol (w/v).

-

Extraction solvent:

-Heptane or Hexane. -

Derivatization reagent: BSTFA + 1% TMCS (Silylation agent).

Workflow:

-

Cell Lysis: Harvest fungal cells (

). Wash with distilled water. Resuspend in 2 mL saponification reagent. -

Saponification: Incubate at 80°C for 60 minutes. This lyses cells and hydrolyzes ester linkages (releasing free sterols).

-

Critical Step: Ensure the tube is sealed tightly to prevent ethanol evaporation and sample drying.

-

-

Extraction: Add 1 mL

-heptane and 1 mL water. Vortex vigorously for 30 seconds. Centrifuge at 2000 x g for 5 mins. -

Collection: Recover the upper organic phase (heptane layer) containing non-saponifiable lipids (sterols).

-

Derivatization (Optional but Recommended): Evaporate heptane under

stream. Resuspend in 50-

Note: Zymosterone (ketone) enolizes poorly compared to alcohols; however, silylation targets the hydroxyls of zymosterol/ergosterol, shifting their retention times and allowing clearer separation of the underivatized (or enol-TMS) zymosterone.

-

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent non-polar capillary column.

-

Identification:

-

Zymosterol (TMS):

456 ( -

Zymosterone:

382 (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-

-

Protocol: Fluorescence Anisotropy (Membrane Fluidity)

Objective: Measure the disordering effect of zymosterone accumulation.

Reagents:

-

Probe: DPH (1,6-diphenyl-1,3,5-hexatriene). DPH localizes to the hydrophobic core.

Workflow:

-

Labeling: Incubate fungal cells or liposomes (prepared with extracted lipids) with DPH (

M final) for 45 mins in the dark at room temperature. -

Measurement: Use a spectrofluorometer with polarizers.

-

Excitation: 360 nm.

-

Emission: 430 nm.

-

-

Calculation: Calculate steady-state anisotropy (

).-

Expectation: WT membranes (Ergosterol-rich) show high

(0.25–0.30). Zymosterone-accumulating membranes show decreased

-

Pharmacological Relevance

Targeting the Erg27 enzyme is a strategy to force zymosterone accumulation. Unlike azoles (which target Erg11 and lead to toxic 14

-

Mechanism of Toxicity: The accumulation of zymosterone arrests growth not just by "lack of ergosterol," but by the active disruption of the membrane. The zymosterone-rich membrane cannot support the activity of essential plasma membrane ATPases (e.g., Pma1p), leading to proton leakage and acidification of the cytosol.

References

-

Gachotte, D., et al. (1999). Characterization of the Saccharomyces cerevisiae ERG27 gene encoding the 3-ketosteroid reductase involved in ergosterol biosynthesis.[1][3] Proceedings of the National Academy of Sciences. Link

-

Bard, M., et al. (1996). Cloning and characterization of ERG25, the Saccharomyces cerevisiae gene encoding C-4 sterol methyloxidase. Proceedings of the National Academy of Sciences. Link

-

Veen, M., & Lang, C. (2005). Production of lipid compounds in the yeast Saccharomyces cerevisiae.[4] Applied Microbiology and Biotechnology. Link

-

Mullner, H., et al. (2004). Ergosterol biosynthesis in Saccharomyces cerevisiae: the role of the C-4 sterol methyloxidase complex. Journal of Biological Chemistry. Link

-

Alcazar-Fuoli, L., & Mellado, E. (2012). Ergosterol biosynthesis in Aspergillus fumigatus: its inhibition as the basis for antifungal therapy. Medical Mycology. Link

Sources

- 1. Genetic analyses involving interactions between the ergosterol biosynthetic enzymes, lanosterol synthase (Erg7p) and 3-ketoreductase (Erg27p), in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. iris.unito.it [iris.unito.it]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

The Metabolic Fate of Zymosterone: A Technical Guide for Drug Discovery

The following technical guide explores the metabolic trajectory of Zymosterone (5

Executive Summary

Zymosterone is a transient 3-keto sterol intermediate positioned at a critical junction in the Bloch pathway of cholesterol biosynthesis. Its metabolic fate is primarily governed by the enzyme HSD17B7 (Hydroxysteroid 17-Beta Dehydrogenase 7), which reduces it to zymosterol.

For drug developers, zymosterone represents a dual-edged marker:

-

In Oncology: HSD17B7 is frequently overexpressed in breast cancer, creating a feed-forward loop for estradiol production.[1][2]

-

In Developmental Biology: Accumulation of zymosterone (due to HSD17B7 deficiency) disrupts Hedgehog (Hh) signaling , leading to severe congenital defects (e.g., defects in neurogenesis).

This guide details the biochemistry, analytical quantification, and therapeutic implications of zymosterone flux.

Part 1: The Biochemistry of Zymosterone

Zymosterone (C

The Enzymatic Context (HSD17B7)

The conversion of zymosterone to zymosterol is catalyzed by HSD17B7 (also known as 3-keto-steroid reductase). This enzyme is bifunctional, possessing activity in both:

-

Cholesterol Synthesis: Reducing the 3-keto group of zymosterone.

-

Estrogen Metabolism: Converting estrone (E1) to the potent estradiol (E2).[3]

Pathway Visualization

The following diagram illustrates the position of zymosterone within the Bloch pathway and its downstream convergence toward cholesterol.

Figure 1: The metabolic position of Zymosterone in the Bloch pathway. Note the dual role of HSD17B7 in both sterol reduction and estrogen activation.

Part 2: Analytical Methodologies

Quantifying zymosterone is challenging due to its low physiological abundance and structural similarity to zymosterol. Standard ESI-MS often yields poor ionization for neutral sterols.[4] The Girard P (GP) Derivatization method is the gold standard for enhancing sensitivity for 3-ketosteroids.

Protocol: Girard P Derivatization for LC-MS/MS

This protocol targets the ketone group of zymosterone, introducing a permanent cationic charge (hydrazone formation) that drastically increases signal intensity in ESI+ mode.

Reagents:

-

Girard P reagent (1-(carboxymethyl)pyridinium chloride hydrazide).

-

Glacial Acetic Acid.

-

Methanol (LC-MS grade).[5]

Step-by-Step Workflow:

-

Extraction: Extract sterols from plasma/tissue (200 µL) using Liquid-Liquid Extraction (LLE) with hexane or methyl tert-butyl ether (MTBE). Evaporate to dryness under N

.[5] -

Derivatization:

-

Reconstitute residue in 100 µL Methanol containing 1% Acetic Acid.

-

Add 10 mg/mL Girard P reagent.

-

Incubate at 60°C for 60 minutes .

-

-

Quenching: Stop reaction by adding 100 µL water.

-

Analysis: Inject onto LC-MS/MS.

LC-MS/MS Parameters

Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 100 x 2.1 mm). Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

Data Summary: Target Transitions

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Mechanism |

|---|

| Zymosterone (Underivatized) | 383.4 [M+H]

Critical Note: The GP derivative shifts the mass by +117 Da (approx) and fixes the charge, eliminating the need for protonation and improving Limit of Quantitation (LOQ) by 10-100 fold compared to underivatized sterols.

Part 3: Metabolic Fate & Toxicity (Hedgehog Signaling)

The "fate" of zymosterone is not merely biochemical conversion; it is a checkpoint for cellular signaling.

The Hedgehog (Hh) Connection

Cholesterol is covalently attached to the Hedgehog protein (Shh) during its processing.[6] This lipidation is essential for Shh diffusion and receptor interaction.

-

Normal Fate: Zymosterone

Cholesterol -

Pathological Fate (HSD17B7 Deficiency): Zymosterone accumulates. Cholesterol levels drop. Shh is poorly lipidated, and accumulated precursors may inhibit downstream signal transduction.

Mechanism of Disruption

The accumulation of zymosterone and lack of cholesterol disrupts the Patched (Ptch) - Smoothened (Smo) axis.

Figure 2: Disruption of Hedgehog Signaling by HSD17B7 deficiency. The metabolic fate of zymosterone is inextricably linked to the availability of cholesterol for Shh protein modification.

Part 4: Drug Development Implications

HSD17B7 as an Oncology Target

In ER+ breast cancer, HSD17B7 is often upregulated. It converts estrone (produced in adipose tissue) to estradiol within the tumor microenvironment.[1]

-

Strategy: Develop specific inhibitors for the HSD17B7 ketosteroid reductase domain.

-

Mechanism: Blocking HSD17B7 starves the tumor of estradiol and potentially causes toxic accumulation of zymosterone within the cancer cell, inducing apoptosis.

Safety Considerations

Any drug targeting downstream cholesterol enzymes (like HSD17B7) must be screened for teratogenicity. As shown in the Hedgehog diagram, inhibiting this step during pregnancy would likely be catastrophic (embryonic lethal or severe holoprosencephaly).

References

-

Marijanovic, Z., et al. (2003). Molecular cloning and characterization of human 17beta-hydroxysteroid dehydrogenase type 7. Molecular Endocrinology.

-

Shehu, A., et al. (2011). The stimulation of HSD17B7 expression by estradiol provides a powerful feed-forward mechanism for estradiol biosynthesis in breast cancer cells. Molecular Endocrinology.

-

Griffiths, W. J., et al. (2013). Sterols and oxysterols in plasma from patients with Smith-Lemli-Opitz syndrome. Journal of Steroid Biochemistry and Molecular Biology.

-

Honda, A., et al. (2008). Highly sensitive analysis of sterols using LC-MS/MS with Girard P derivatization. Journal of Lipid Research.

-

Stottmann, R. W., et al. (2011). Cholesterol metabolism is required for intracellular hedgehog signal transduction in vivo. PLoS Genetics.

Sources

- 1. The Stimulation of HSD17B7 Expression by Estradiol Provides a Powerful Feed-Forward Mechanism for Estradiol Biosynthesis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular and molecular mechanisms of Hedgehog signalling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Executive Summary & Biological Context

Application Note: High-Performance Quantification of Zymosterone in Biological Matrices via GC-MS

-cholesta-8,24-dien-3-one) Method: Gas Chromatography-Mass Spectrometry (GC-MS) with MOX-TMS Derivatization[1][2]Zymosterone (5

Why Quantify Zymosterone?

-

Metabolic Flux Analysis: Accumulation of zymosterone indicates HSD17B7 deficiency or inhibition.[2]

-

Antifungal Research: In fungi, the analogous pathway leads to ergosterol; zymosterone accumulation can signal specific cytochrome or reductase inhibition.[2]

-

Differentiation: It is crucial to distinguish Zymosterone (the ketone) from Zymosterol (the alcohol). Standard sterol protocols often overlook the ketone form due to thermal instability.

The Analytical Challenge: Zymosterone contains a reactive ketone group at C-3.[1][2] In standard GC-MS workflows using only silylation (TMS), ketones can undergo enolization, resulting in multiple peaks (artifacts) and poor quantification.[1][2] This protocol utilizes a two-step Methoximation-Silylation (MOX-TMS) procedure to lock the ketone in a stable methoxime form, ensuring a single, sharp peak and accurate quantitation.[1][2]

Biosynthetic Pathway Visualization

The following diagram illustrates the specific position of Zymosterone in the post-squalene cholesterol biosynthesis pathway.

Figure 1: The metabolic position of Zymosterone.[1][2] Note that it is the direct precursor to Zymosterol via the 3-keto reductase activity of HSD17B7.

Experimental Protocol

Reagents & Standards

-

Internal Standard (ISTD): 5

-Cholestane (Structurally similar, non-interfering) or -

Extraction Solvent: Chloroform:Methanol (2:1 v/v) [Folch Method].[1][2]

-

Derivatization Reagent A: Methoxyamine Hydrochloride (MOX) in Pyridine (20 mg/mL).[1][2]

-

Derivatization Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2]

Sample Preparation (Step-by-Step)

Step 1: Lipid Extraction (Modified Folch)

-

Rationale: We avoid harsh saponification (KOH/Heat) because 3-keto sterols like zymosterone are base-sensitive and can degrade or isomerize (bond migration).[1][2]

-

Homogenize 50 mg tissue or 200 µL plasma in 1 mL Chloroform:Methanol (2:1) .

-

Add 10 µL of Internal Standard (10 µg/mL). Vortex for 30 sec.

-

Add 200 µL of 0.9% NaCl (aq) to induce phase separation.[2] Centrifuge at 3,000 x g for 5 min.

-

Collect the lower organic phase (Chloroform layer) containing sterols.[2]

-

Evaporate to complete dryness under a stream of Nitrogen (

) at 30°C.

Step 2: Two-Step Derivatization (MOX-TMS)

-

Rationale: MOX protects the C-3 ketone.[1][2] TMS silylates hydroxyls on co-eluting sterols (like zymosterol) to ensure the entire profile is volatile.

-

Methoximation: Add 50 µL MOX/Pyridine solution to the dried residue.

-

Silylation: Add 50 µL MSTFA + 1% TMCS .

-

Transfer to GC vial with glass insert. Inject immediately or store at -20°C (stable for 24h).

GC-MS Method Parameters

Chromatographic Conditions

| Parameter | Setting |

| System | Agilent 7890/5977 (or equivalent) |

| Column | DB-5ms or ZB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet | Splitless mode, 280°C, Purge on @ 1.0 min |

| Injection Vol | 1.0 µL |

| Transfer Line | 290°C |

Oven Program

-

Initial: 100°C (Hold 1 min)

-

Ramp 1: 25°C/min to 280°C

-

Ramp 2: 2°C/min to 300°C (Hold 5 min)

-

Note: The slow ramp at the end ensures separation of Zymosterone from structural isomers like Zymosterol and Desmosterol.

Mass Spectrometry (SIM Mode)

Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

| Analyte | Derivative | Ret.[2][4][7][8][9][10][11] Time (Approx) | Quant Ion (m/z) | Qualifier Ions (m/z) |

| Zymosterone | MOX | 14.2 min | 411 (M+) | 380 (M-31), 126 |

| Zymosterol | TMS | 13.8 min | 456 (M+) | 441, 329 |

| 5 | None | 12.5 min | 372 (M+) | 217, 218 |

-

Zymosterone-MOX Mass Shift: MW (382) + MOX (29) = 411.[1][2]

-

Ion Explanation: The M-31 fragment corresponds to the loss of the methoxy group (

), characteristic of methoxime derivatives.

Workflow Logic & Validation

The following diagram details the analytical decision tree, ensuring the user understands the why behind the protocol choices.

Figure 2: Analytical workflow emphasizing the preservation of the keto-group.[1][2][7][12]

Data Analysis & Troubleshooting

Quantification Calculation

Calculate the Response Factor (

Calculate unknown concentration:

Common Pitfalls

-

Double Peaks: If you see two peaks for Zymosterone, the Methoximation step was incomplete or "syn/anti" isomers of the methoxime formed.

-

Peak Tailing: Indicates active sites in the inlet.[2]

-

Solution: Change the inlet liner (use deactivitated wool) and trim the column (10 cm).

-

-

Low Sensitivity: Zymosterone is often in low abundance compared to Cholesterol.[2]

-

Solution: Ensure the SIM window is timed correctly to avoid the massive Cholesterol peak (m/z 329, 368, 458) saturating the detector.[2]

-

References

-

Griffiths, W. J., & Wang, Y. (2011).[1][2] Mass spectrometry: from proteomics to metabolomics and lipidomics.[2] Chemical Society Reviews.[2] (General Sterol MS Methodology).[1][2][13]

-

Sigma-Aldrich Protocol. Derivatization of Steroids for GC-MS. (Standard MOX-TMS protocols).

-

McDonald, J. G., et al. (2012).[1][2] Extraction and analysis of sterols in biological matrices by high performance liquid chromatography–electrospray ionization mass spectrometry. Methods in Enzymology. (Discusses extraction stability of keto-sterols).

-

CyberLipids. Sterol Analysis and Chromatography. (Comprehensive guide on sterol fragmentation).

Sources

- 1. Zymosterol - Wikipedia [en.wikipedia.org]

- 2. Zymosterone - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Zymosterol is located in the plasma membrane of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 6. youtube.com [youtube.com]

- 7. Zymosterol | C27H44O | CID 92746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. snscourseware.org [snscourseware.org]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of testosterone in serum using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

Precision Quantitation of Zymosterone: A High-Resolution HPLC-MS/MS Workflow

Topic: HPLC method for zymosterone analysis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract

Zymosterone (5α-cholesta-8,24-dien-3-one) is a critical, transient intermediate in the Bloch pathway of cholesterol biosynthesis. Unlike its downstream metabolite zymosterol, zymosterone possesses a C3-ketone functionality and lacks the 3β-hydroxyl group common to most stable sterols. This structural distinction presents unique analytical challenges: it lacks the conjugated diene system required for strong UV absorbance and exhibits different ionization efficiencies compared to hydroxylated sterols. This application note details a robust, self-validating HPLC-MS/MS protocol utilizing Atmospheric Pressure Chemical Ionization (APCI), optimized for the separation of zymosterone from isobaric interferences in complex biological matrices.

Part 1: Method Development Strategy & Rationale

The "Silent" Chromophore Challenge

Standard HPLC-UV methods for sterols rely on end-absorption (205–210 nm) or derivatization. Zymosterone contains a ketone at C3 and a double bond at C8(9), which are not conjugated . Consequently, it lacks the characteristic UV maximum (approx. 240 nm) seen in

-

Implication: UV detection is insufficient for low-abundance physiological quantification.

-

Solution: Mass Spectrometry (MS) with APCI is the gold standard. APCI is preferred over Electrospray Ionization (ESI) for neutral sterols because it efficiently ionizes non-polar molecules via gas-phase proton transfer without requiring derivatization.

Chromatographic Separation Logic

Sterol analysis is plagued by structural isomers. Zymosterone (

-

Stationary Phase: A Pentafluorophenyl (PFP) or high-carbon-load C18 column is recommended. PFP phases offer enhanced selectivity for sterol positional isomers through

- -

Mobile Phase: Methanol/Water gradients are standard. Acetonitrile can suppress ionization in APCI sterol analysis; therefore, Methanol is the preferred organic modifier.

Part 2: Biological Context & Pathway Visualization

Zymosterone accumulates when the enzyme 17

Figure 1: The Bloch Pathway and Zymosterone Context

Caption: The Bloch pathway highlighting the reduction of Zymosterone to Zymosterol by HSD17B7. Accumulation of Zymosterone indicates metabolic blockage at this specific reductive step.

Part 3: Experimental Protocols

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate neutral sterols while removing phospholipids and proteins.

Reagents:

-

Extraction Solvent: Hexane:Isopropanol (95:5 v/v) or Cyclohexane.

-

Internal Standard (IS):

-Cholesterol or -

Antioxidant: Butylated hydroxytoluene (BHT), 50 µg/mL in extraction solvent (prevents oxidation of dienes).

Step-by-Step Workflow:

-

Lysis: Transfer 100 µL of plasma/cell lysate to a borosilicate glass tube.

-

Spike: Add 10 µL of Internal Standard solution. Vortex 10s.

-

Saponification (Optional but Recommended):

-

Note: Only required if total sterols (esters + free) are needed. For free zymosterone intermediate, skip to step 4.

-

Add 1 mL 1N KOH in 90% Ethanol. Incubate at 60°C for 60 min. Cool to RT.

-

-

Extraction: Add 3 mL Extraction Solvent.

-

Agitation: Vortex vigorously for 5 minutes or use a shaker plate.

-

Phase Separation: Centrifuge at 3,000 x g for 5 mins at 4°C.

-

Collection: Transfer the upper organic layer to a fresh glass vial.

-

Repeat: Re-extract the aqueous phase with 2 mL solvent; combine organic layers.

-

Drying: Evaporate to dryness under a stream of Nitrogen at 35°C.

-

Reconstitution: Dissolve residue in 100 µL Methanol. Transfer to HPLC vial with low-volume insert.

Protocol B: HPLC-MS/MS Instrument Parameters

System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent). Ionization: APCI (Positive Mode).[1][2][3]

1. Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Phenomenex Kinetex 2.6µm PFP (100 x 2.1 mm) | PFP provides superior isomer selectivity over C18 for sterols. |

| Guard Column | SecurityGuard ULTRA PFP | Protects analytical column from lipid fouling. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous baseline; FA aids protonation. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | MeOH is preferred for APCI sensitivity. |

| Flow Rate | 0.4 mL/min | Optimal for 2.1mm ID columns and APCI nebulization. |

| Temp | 40°C | Improves mass transfer and peak shape. |

| Injection | 5–10 µL | Dependent on sensitivity requirements. |

Gradient Profile:

-

0–1.0 min: 75% B (Isocratic hold)

-

1.0–8.0 min: 75% → 98% B (Linear ramp)

-

8.0–12.0 min: 98% B (Wash)

-

12.0–12.1 min: 98% → 75% B

-

12.1–15.0 min: 75% B (Re-equilibration)

2. Mass Spectrometry Parameters (APCI+)

-

Nebulizer Current (NC): 3.0–5.0 µA

-

Source Temperature: 350–400°C (Sterols require high heat for vaporization).

-

Curtain Gas: 30 psi

-

Declustering Potential (DP): Optimized empirically (typically 60–80 V).

MRM Transitions:

| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) | Note |

| Zymosterone | 383.3 | 161.1 | 50 | 35 | Quantifier (Ring A/B fragment) |

| 383.3 | 109.1 | 50 | 45 | Qualifier | |

| Zymosterol | 367.3 | 161.1 | 50 | 35 | Monitor for separation |

| IS ( | 376.4 | 161.1 | 50 | 35 | Internal Standard |

Technical Insight: Zymosterone (

Part 4: Quality Control & Validation Criteria

To ensure Trustworthiness and Link Integrity , this method must be validated against the following criteria (based on FDA Bioanalytical Method Validation Guidelines).

System Suitability Test (SST)

Run before every batch.

-

Resolution (

): > 1.5 between Zymosterone and Zymosterol. -

Signal-to-Noise: > 10:1 for the LLOQ standard (approx. 1–5 ng/mL).

-

Retention Time Stability:

0.1 min variation max.

Linearity & Recovery

-

Range: 1 ng/mL to 1000 ng/mL.

-

Weighting:

regression (compensates for heteroscedasticity in MS data). -

Recovery: Spike plasma at Low, Mid, and High QC levels. Acceptable recovery: 85–115%.

Part 5: Workflow Visualization

Figure 2: Analytical Workflow Diagram

Caption: Step-by-step analytical workflow from sample extraction to MS detection.

References

-

McDonald, J. G., et al. (2012). "Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry." LIPID MAPS.

-

Griffiths, W. J., & Wang, Y. (2011). "Analysis of sterols and oxysterols by liquid chromatography-mass spectrometry." Trends in Analytical Chemistry.

-

Agilent Technologies. (2019).[2] "LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma." Application Note.

-

Reactome. "Zymosterone is reduced to zymosterol." Pathway Database.

Sources

zymosterone extraction protocol from fungal cultures

Application Note: High-Efficiency Extraction and Quantitation of Zymosterone from Fungal Cultures

Introduction & Biological Context

Zymosterone (5

Accurate extraction of zymosterone requires a protocol that isolates the Non-Saponifiable Lipid (NSL) fraction while preventing the degradation of the ketone group and separating it from the structurally similar ergosterol and lanosterol.

This guide details a standardized, high-integrity protocol for the isolation of zymosterone, utilizing alkaline saponification coupled with n-heptane liquid-liquid extraction (LLE) and GC-MS validation.[1]

Biosynthetic Pathway & Logic

To optimize extraction, one must understand the upstream and downstream pressures on the analyte. Zymosterone typically accumulates when the conversion of 4,4-dimethylzymosterol is disrupted or when the reduction of the C-3 ketone to the C-3 hydroxyl (Zymosterol) is inhibited.[1]

Figure 1: Simplified fungal sterol pathway highlighting the metabolic position of Zymosterone. Accumulation occurs if Erg27 (3-keto reductase) is rate-limiting or inhibited.[1]

Pre-Analytical Considerations

| Parameter | Specification | Causality/Reasoning |

| Culture Phase | Late Log / Early Stationary | Sterol intermediates accumulate maximally before cell stasis shuts down biosynthesis.[1] |

| Cell Density | Sufficient biomass is required; sterols are ~0.1-1% of dry weight.[1] | |

| Quenching | Ice-cold PBS wash | Stops metabolic turnover immediately upon harvest.[1] |

| Antioxidant | Pyrogallol or BHT | Critical: Prevents oxidation of the diene system during hot saponification. |

Detailed Extraction Protocol

Safety Note: This protocol involves boiling alcoholic KOH and flammable solvents. Work in a fume hood.

Phase A: Cell Lysis & Saponification

Objective: To lyse the rigid fungal cell wall and hydrolyze esterified sterols (steryl esters) into free sterols, releasing zymosterone.

-

Harvest: Centrifuge 50 mL of fungal culture (3000

g, 5 min, 4°C). Discard supernatant. -

Wash: Resuspend pellet in 20 mL sterile distilled water. Centrifuge again. Decant water.[1]

-

Lysis Mixture Preparation: In a separate flask, prepare Fresh Alcoholic KOH :

-

Saponification:

-

Transfer the cell pellet to a borosilicate glass tube with a Teflon-lined screw cap.[1]

-

Add 5 mL of the Alcoholic KOH mixture.

-

Vortex vigorously for 30 seconds.

-

Incubate at 85°C for 1 hour in a water bath or heating block.

-

Expert Tip: Vortex every 15 minutes to ensure uniform lysis. The solution should turn dark brown (due to pyrogallol oxidation protecting the lipids).

-

Phase B: Liquid-Liquid Extraction (LLE)

Objective: To partition the non-polar zymosterone into the organic phase while leaving salts, soaps, and hydrophilic debris in the aqueous phase.

-

Cooling: Allow samples to cool to room temperature.

-

Solvent Addition: Add 3 mL of n-Heptane (preferred over hexane for higher boiling point and better lipid solubility).

-

Extraction:

-

Vortex vigorously for 3 minutes.

-

Optional: Sonication for 5 minutes can improve yield if pellets were dense.[1]

-

-

Phase Separation:

-

Transfer: Carefully transfer the upper heptane layer to a clean glass vial.

-

Re-extraction (Recommended): Add another 2 mL of n-Heptane to the lower phase, vortex, centrifuge, and combine the upper layer with the first extract.

Phase C: Purification & Drying

-

Wash: Add 2 mL of distilled water to the combined heptane extract. Vortex briefly (10 sec) and centrifuge.

-

Why? This removes residual KOH and methanol which can damage GC columns.

-

-

Drying: Transfer the cleaned heptane layer to a fresh vial. Evaporate to dryness under a gentle stream of Nitrogen (

) gas at 40°C. -

Reconstitution: Dissolve the residue in 100

L of Dodecane or Toluene (for GC-MS).

Analytical Validation (GC-MS)

Zymosterone (ketone) and Zymosterol (alcohol) behave differently during derivatization.[1]

-

Derivatization Strategy:

-

Standard TMS (BSTFA + 1% TMCS): Zymosterol will be silylated (Mass shift +72 Da).[1] Zymosterone (ketone) generally does not react under mild conditions, or forms an enol-TMS artifact.[1]

-

Recommendation: For specific Zymosterone quantitation, use Methoxyamine-HCl (MOX) followed by MSTFA.[1] This stabilizes the ketone as a methoxime derivative, preventing enolization and providing a unique mass signature.

-

GC-MS Parameters (Agilent 7890/5977 or equivalent)

-

Column: DB-5ms or HP-5ms (30m

0.25mm, 0.25 -

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

-

Inlet: 280°C, Splitless (1 min purge).

-

Oven Program:

-

Initial: 100°C (hold 1 min).

-

Ramp 1: 20°C/min to 280°C.

-

Ramp 2: 2°C/min to 300°C (hold 10 min).

-

-

MS Source: 230°C; Quad: 150°C.[1]

Identification Criteria

| Analyte | Derivatization | Key Diagnostic Ions ( | Approx. Retention Index |

| Zymosterone | None (Underivatized) | 382 ( | 2850 |

| Zymosterone | MOX-TMS | 441 ( | 2910 |

| Zymosterol | TMS | 456 ( | 3150 |

| Ergosterol | TMS | 468 ( | 3200 |

Note: Zymosterone (382 Da) is 2 Da less than Zymosterol (384 Da) in its native form.[1] In TMS form, the separation is massive (382 vs 456) because the ketone does not pick up the TMS group.

Workflow Visualization

Figure 2: Step-by-step workflow for the isolation of non-saponifiable lipids (NSL) including Zymosterone.[1]

References

-

Müller, C. et al. (2017).[1] "A rapid and simple method for the isolation of sterols from yeast." Journal of Chromatography B. Link

-

Parks, L. W. et al. (1985).[1] "Sterol analysis in fungi." Methods in Enzymology. Link

-

Veen, M. & Lang, C. (2004).[1] "Production of lipid-soluble metabolites in Saccharomyces cerevisiae: ergosterol and its precursors." Applied Microbiology and Biotechnology. Link

-

Griffiths, W. J. et al. (2019).[1] "Sterols and oxysterols in plasma membrane biology." Journal of Lipid Research. Link

-

Alcazar-Fuoli, L. et al. (2008).[1] "Sterol biosynthesis in fungal pathogens: Identification of novel resistance mechanisms." Antimicrobial Agents and Chemotherapy. Link

Sources

analytical standards for zymosterone quantification

Application Note: Advanced Quantification of Zymosterone (5 -cholesta-8,24-dien-3-one)

Methodology: LC-MS/MS (APCI/ESI) and GC-MS Target Analyte: Zymosterone (CAS: 27192-37-6) Context: Cholesterol Biosynthesis (Bloch Pathway) & Antifungal Development[1][2][3][4][5]

Introduction & Biological Context

Zymosterone (5

In the Bloch pathway, Zymosterone is formed following the decarboxylation of C4-methylated precursors.[4] It is subsequently reduced to zymosterol by HSD17B7 (hydroxysteroid (17-beta) dehydrogenase 7) in mammals or ERG27 in fungi.[1][2][3][4][5][6] Accumulation of Zymosterone is a hallmark of HSD17B7 deficiency or targeted inhibition of 3-keto sterol reductase, making its precise quantification vital for:

-

Metabolic Disease Screening: Investigating Smith-Lemli-Opitz syndrome (SLOS) variants and desmosterolosis.

-

Antifungal Pharmacology: Monitoring the efficacy of ergosterol biosynthesis inhibitors that target late-stage enzymes.[3][4][5]

The Analytical Challenge

Quantifying Zymosterone presents distinct challenges compared to cholesterol:

-

Ketone Functionality: Unlike zymosterol, zymosterone lacks a 3

-hydroxyl group, rendering standard silylation protocols (e.g., TMS derivatization) ineffective unless the ketone is first protected (oximation).[1][2][3][4] -

Isomeric Complexity: It shares a molecular weight (MW 382.[1][2][3][4][5]6) with other potential dienones.[1][2][3][4][5]

-

Low Abundance: As a transient intermediate, physiological concentrations are orders of magnitude lower than cholesterol.[4]

Biosynthetic Pathway Visualization[4][7]

The following diagram illustrates the specific position of Zymosterone within the sterol flux, highlighting the enzymatic conversion critical for experimental design.

Figure 1: The Bloch pathway highlighting the HSD17B7-mediated reduction of Zymosterone to Zymosterol.[1][2][3][4][5][6][7][8][9][10] Inhibition of this step causes Zymosterone accumulation.

Analytical Standards & Reagents

To ensure "Trustworthiness" and reproducibility, use certified reference materials. Zymosterone is commercially available but less common than Zymosterol.[1][4][5]

Core Reagents

| Reagent | Specification | Purpose | Source (Example) |

| Zymosterone | CAS: 27192-37-6 | Primary Standard | Cayman Chem / Avanti Polar |

| Zymosterol | CAS: 128-33-6 | Resolution Check | Sigma-Aldrich / Avanti |